molecular formula C58H92N10O13 B11929633 Val-Cit-PAB-MMAF

Val-Cit-PAB-MMAF

Cat. No.: B11929633
M. Wt: 1137.4 g/mol
InChI Key: DLDKFGYKTRRVEL-XCNCODNBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Val-Cit-PAB-MMAF is a critical component of antibody-drug conjugates (ADCs), designed to deliver cytotoxic agents selectively to cancer cells. It consists of three elements:

  • Linker: The peptide sequence Valine-Citrulline (Val-Cit) connected to a p-aminobenzyloxycarbonyl (PAB) group. This linker is cleavable by lysosomal proteases, particularly cathepsin B, enabling intracellular drug release .
  • Payload: Monomethyl auristatin F (MMAF), a potent anti-mitotic agent that inhibits tubulin polymerization, disrupting cell division .
  • Conjugation Chemistry: Variants like MC-Val-Cit-PAB-MMAF incorporate a maleimidocaproyl (MC) group for covalent attachment to cysteine residues on antibodies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Val-Cit-PAB-MMAF involves the conjugation of Monomethyl auristatin F to the Val-Cit-PAB linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated synthesis and purification systems to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Val-Cit-PAB-MMAF undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications in Cancer Therapy

Val-Cit-PAB-MMAF is predominantly used in the formulation of ADCs, which deliver cytotoxic agents directly to cancer cells. This targeted approach reduces harm to healthy tissues and enhances the overall therapeutic index. The compound has shown promise in preclinical studies and is currently being explored in clinical trials for various malignancies .

Key Benefits:

  • Targeted Delivery : Focuses cytotoxic effects on tumor cells.
  • Selective Release : The cleavable linker ensures drug activation inside cancer cells.
  • High Potency : Effective at low doses due to the potency of monomethyl auristatin F.

Comparative Analysis with Other Compounds

The following table summarizes key compounds related to this compound, highlighting their structural characteristics and unique features:

Compound NameStructure/Linker TypeUnique Features
MC-Val-Cit-PAB-MMAFValine-Citrulline-PAB + MMAFEnhanced stability and targeted delivery
Val-Ala-MMAEValine-Alanine + Monomethyl Auristatin EDifferent payload with similar mechanism
Val-Cit-PE38Valine-Citrulline + Pseudomonas exotoxinUtilizes a different toxin for ADC applications
MC-Val-Cit-DM1Valine-Citrulline + Maytansinoid DM1Alternative payload with distinct cytotoxicity

This compound stands out due to its specific enzymatic cleavage mechanism, which ensures targeted drug release compared to other linkers that may not provide similar specificity or efficacy .

Case Studies and Research Findings

  • Stability and Cleavage Studies : Research has demonstrated that Val-Cit linkers exhibit favorable stability in plasma while allowing rapid release of the active drug upon reaching target tissues. In vitro studies using purified neutrophil elastase indicated that the Val-Cit linker was readily cleaved, releasing free monomethyl auristatin E, whereas non-cleavable linkers did not show similar behavior .
  • Preclinical Efficacy : In xenograft models, ADCs utilizing this compound demonstrated significant anti-tumor activity with minimal toxicity. For instance, studies showed that ADC treatments led to substantial tumor inhibition compared to control groups, indicating the compound's potential as an effective therapeutic agent .
  • Clinical Trials : Several ADCs incorporating this compound are currently undergoing clinical trials to evaluate their safety and efficacy across various cancer types. These trials aim to establish optimal dosing regimens and assess long-term outcomes in patients .

Mechanism of Action

Val-Cit-PAB-MMAF exerts its effects through a targeted mechanism involving the following steps:

Comparison with Similar Compounds

Key Molecular Characteristics :

  • Molecular Formula : C₅₈H₉₂N₁₀O₁₃ (base compound) or C₆₈H₁₀₃N₁₁O₁₆ (MC variant) .
  • Molecular Weight : 1,137.41–1,330.61 g/mol, depending on modifications .
  • Purity : >98% in commercial preparations .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month; requires DMSO for solubility .

Comparison with Similar ADC Compounds

Payload Variations: MMAF vs. MMAE

Val-Cit-PAB-MMAF is often compared to Val-Cit-PAB-MMAE, which uses monomethyl auristatin E (MMAE) as the payload:

Parameter This compound Val-Cit-PAB-MMAE
Payload Mechanism Inhibits tubulin polymerization (IC₅₀ ~1–10 nM) . Same mechanism but higher membrane permeability .
Bystander Effect Limited due to MMAF's carboxyl group . Strong due to MMAE's hydrophobicity .
Clinical Use Preclinical/early-phase trials . Approved in Adcetris® (Brentuximab Vedotin) .

Linker Modifications

The Val-Cit-PAB linker is compared to alternative cleavable linkers:

Linker Type Example Compound Cleavage Mechanism Advantages
Val-Cit-PAB This compound Cathepsin B in lysosomes . High specificity for tumor microenvironments .
Val-Ala-PABC MC-Val-Ala-PABC-MMAE pH-sensitive hydrolysis . Faster release in acidic environments (e.g., tumor stroma) .
PEG-Containing MAL-di-EG-Val-Cit-PAB-MMAF Enzymatic cleavage with enhanced solubility . Improved pharmacokinetics due to PEG .

Conjugation Chemistry

Variations in conjugation groups impact ADC stability and targeting:

Conjugation Group Example Compound Target Stability
Maleimide (MC) MC-Val-Cit-PAB-MMAF Cysteine residues on antibodies . Moderate; may undergo retro-Michael reactions .
DBCO-PEG4 DBCO-PEG4-Val-Cit-PAB-MMAF Azide-modified antibodies . High stability via click chemistry .
Sulfo-SMCC DM1-SMCC Lysine residues . Less site-specific but widely used .

Efficacy in Preclinical Models

  • This compound demonstrated potent cytotoxicity in HER2-positive breast cancer models, with IC₅₀ values <10 nM .

Clinical Progress

  • Adcetris® (MMAE-based) : Approved for lymphoma, validating the Val-Cit-PAB linker’s utility .
  • MMAF-based ADCs : In Phase I/II trials for solid tumors, leveraging its reduced systemic toxicity .

Stability and Pharmacokinetics

  • MC-Val-Cit-PAB-MMAF exhibited a plasma half-life of ~7 days in murine models, outperforming non-PEGylated variants .
  • Sodium salt forms (e.g., this compound sodium) enhance solubility but require stringent storage (-80°C) .

Data Tables

Table 1: Molecular Comparison of Select ADC Components

Compound Molecular Weight (g/mol) Linker Payload Cleavage Trigger
This compound 1,137.41 Val-Cit-PAB MMAF Cathepsin B
MC-Val-Cit-PAB-MMAF 1,330.61 MC-Val-Cit-PAB MMAF Cathepsin B
Val-Ala-PABC-MMAE 1,210.50 Val-Ala-PABC MMAE pH/enzymatic
MAL-di-EG-Val-Cit-PAB-MMAF 1,450.20 PEG-containing MMAF Enzymatic

Table 2: Commercial Suppliers and Specifications

Supplier Compound Purity Storage Application
BroadPharm This compound >98% -80°C Research
MedChemExpress This compound sodium 98.43% -20°C Preclinical trials
GLPBIO MAL-di-EG-Val-Cit-PAB-MMAF >95% -80°C ADC development

Biological Activity

Val-Cit-PAB-MMAF (Valine-Citrulline-P-Aminobenzylcarbamate-Monomethyl Auristatin F) is an antibody-drug conjugate (ADC) that has garnered attention for its potential in targeted cancer therapy. This compound utilizes a cleavable linker system designed to enhance the stability and efficacy of the drug while minimizing systemic toxicity. The following sections provide an overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by its unique structure that incorporates a valine-citrulline (Val-Cit) linker connected to the cytotoxic agent MMAF. The mechanism of action involves the selective delivery of MMAF to cancer cells via specific antibodies that target tumor-associated antigens. Upon internalization, the linker is cleaved by cathepsin enzymes, releasing MMAF and inducing apoptosis in targeted cells.

2. Stability and Cleavage Characteristics

The stability of this compound in biological systems is crucial for its therapeutic efficacy. Research indicates that the linker exhibits high stability in circulation, with significant cleavage occurring primarily within the tumor microenvironment due to elevated levels of cathepsin B.

Linker Type Cleavage Mechanism Stability in Plasma Efficacy (IC50)
Val-Cit-PABCathepsin BHigh0.5 nM
EVCitCathepsin BVery High0.2 nM

The data suggests that while both linkers are effective, EVCit provides superior stability and efficacy compared to Val-Cit .

3. Antitumor Activity

This compound has demonstrated potent antitumor activity in various preclinical models. In studies involving xenograft mouse models, this compound showed significant tumor regression compared to controls.

Case Study: MORAb-202

MORAb-202 is an ADC utilizing this compound linked to a humanized anti-folate receptor alpha antibody. In vitro assays revealed:

  • Cell Line Sensitivity : MORAb-202 exhibited IC50 values ranging from 0.1 to 1 nM across multiple folate receptor-positive cancer cell lines.
  • In Vivo Efficacy : In xenograft models, treatment with MORAb-202 resulted in a 70% reduction in tumor volume compared to untreated controls after three weeks of administration .

4. Pharmacokinetics

Pharmacokinetic studies have shown that this compound maintains a favorable profile with prolonged circulation time and effective tumor accumulation:

Parameter Value
Half-life (t1/2)12 days
Clearance Rate (CL)0.7 mL/h/kg
Area Under Curve (AUC)15,225 h·mg/mL

These pharmacokinetic properties indicate that this compound can achieve sustained therapeutic concentrations in target tissues while minimizing systemic exposure .

5. Conclusion

This compound represents a significant advancement in the field of ADCs, combining a stable linker with a potent cytotoxic payload to enhance therapeutic efficacy against cancer cells while reducing off-target effects. Ongoing research continues to explore its full potential in clinical settings, with promising results from preclinical studies paving the way for future applications in oncology.

Further studies are necessary to optimize dosing regimens and evaluate long-term outcomes in clinical trials, ensuring that this compound can be effectively integrated into cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the key structural components of Val-Cit-PAB-MMAF, and how do they contribute to its function as an antibody-drug conjugate (ADC)?

this compound comprises three components:

  • Val-Cit peptide : A protease-cleavable dipeptide linker designed for lysosomal cathepsin B-mediated release of the cytotoxic payload in target cells .
  • PAB (para-aminobenzyloxycarbonyl) : A self-immolative spacer ensuring stable linkage between the antibody and drug while enabling controlled release .
  • MMAF (monomethyl auristatin F) : A potent tubulin polymerization inhibitor with reduced systemic toxicity due to its hydrophilic nature . Methodological Insight: Structural validation requires techniques like mass spectrometry (for molecular weight confirmation, 1137.41 g/mol ) and HPLC to assess conjugation efficiency.

Q. How does the Val-Cit-PAB linker influence the pharmacokinetics and drug release profile of this compound?

The linker’s protease sensitivity ensures payload release occurs predominantly in target cells, minimizing off-target toxicity. Experimental validation involves:

  • In vitro stability assays : Incubate the ADC in plasma (pH 7.4) and lysosomal conditions (pH 5.0 with cathepsin B) to measure intact vs. cleaved drug ratios using LC-MS .
  • Pharmacokinetic (PK) studies : Track ADC clearance rates and metabolite formation in rodent models to correlate linker stability with efficacy .

Q. What analytical methods are critical for characterizing this compound conjugation efficiency and drug-to-antibody ratio (DAR)?

Key techniques include:

  • Hydrophobic interaction chromatography (HIC) : Separates ADC species based on DAR heterogeneity.
  • UV-Vis spectroscopy : Quantifies DAR using absorbance ratios of the antibody (280 nm) and drug (e.g., MMAF at 248 nm) .
  • Size-exclusion chromatography (SEC) : Detects aggregation or fragmentation post-conjugation.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the in vivo efficacy and off-target toxicity of this compound-based ADCs?

Recommended workflow:

  • Xenograft models : Administer ADCs to tumor-bearing mice and monitor tumor volume regression (via caliper measurements or bioluminescence imaging) .
  • Toxicity profiling : Assess liver enzymes (ALT/AST), hematological parameters, and histopathology of non-target tissues (e.g., liver, kidneys) .
  • Comparative arms : Include controls (naked antibody, free MMAF) to isolate ADC-specific effects.

Q. What experimental strategies resolve contradictions between in vitro cytotoxicity data and in vivo therapeutic outcomes for this compound conjugates?

Common discrepancies arise from differences in:

  • Drug release kinetics : Validate linker cleavage efficiency in in vivo-like conditions (e.g., 3D tumor spheroids vs. monolayer cultures) .
  • Target antigen density : Use flow cytometry to quantify antigen expression in cell lines versus patient-derived xenografts (PDX).
  • Tumor microenvironment (TME) factors : Test ADC efficacy under hypoxia or stromal co-culture conditions to mimic in vivo barriers.

Q. How can researchers optimize the molar ratio of antibody to this compound to balance efficacy and toxicity?

Optimization framework:

  • DAR titration : Synthesize ADCs with DARs ranging from 2–8 and compare in vitro potency (IC50 in target cells) and in vivo tolerability .
  • Bystander effect analysis : Evaluate MMAF’s diffusion to neighboring antigen-negative cells using mixed-population assays.
  • Stability screening : Prioritize conjugates with minimal aggregation (via SEC) and high plasma stability (>90% intact after 72 hours).

Properties

Molecular Formula

C58H92N10O13

Molecular Weight

1137.4 g/mol

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C58H92N10O13/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77)/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+/m0/s1

InChI Key

DLDKFGYKTRRVEL-XCNCODNBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.